molecular formula C18H12N4O B14154632 2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile CAS No. 300391-06-4

2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

Cat. No.: B14154632
CAS No.: 300391-06-4
M. Wt: 300.3 g/mol
InChI Key: YNEIROJBBRXLDJ-UHFFFAOYSA-N
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Description

2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of 2-amino-3-cyano-4H-pyran with 4-pyridinecarboxaldehyde in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced pyranoquinoline derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile involves its interaction with specific molecular targets:

Properties

CAS No.

300391-06-4

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

2-amino-4-pyridin-4-yl-4H-pyrano[3,2-h]quinoline-3-carbonitrile

InChI

InChI=1S/C18H12N4O/c19-10-14-15(11-5-8-21-9-6-11)13-4-3-12-2-1-7-22-16(12)17(13)23-18(14)20/h1-9,15H,20H2

InChI Key

YNEIROJBBRXLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(C(=C(O3)N)C#N)C4=CC=NC=C4)N=C1

solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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